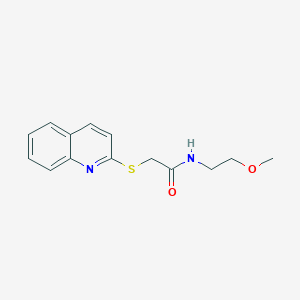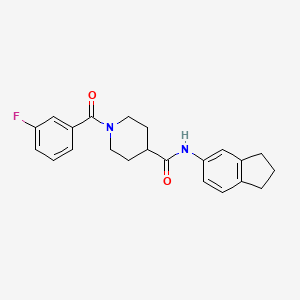
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
説明
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, also known as BTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the class of thiazole compounds, which have been shown to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide involves the inhibition of the proteasome, a cellular complex that plays a critical role in protein degradation. The proteasome is responsible for the degradation of misfolded and damaged proteins, as well as the regulation of key cellular processes, such as cell cycle progression and apoptosis. This compound binds to the catalytic site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins and ultimately triggering apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a broad range of biochemical and physiological effects, particularly in cancer cells. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins. This compound has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle and inducing cell cycle arrest. In addition, this compound has been shown to exhibit anti-inflammatory and antimicrobial properties, although the underlying mechanisms are not fully understood.
実験室実験の利点と制限
One of the main advantages of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide for lab experiments is its potent anticancer activity against a wide range of cancer cell lines. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research and development of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of focus is the elucidation of the mechanism of action of this compound, which could lead to the development of more potent and selective proteasome inhibitors. In addition, future research could explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases. Overall, this compound represents a promising candidate for the development of novel therapeutics, and further research is needed to fully realize its potential.
科学的研究の応用
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of the proteasome, a cellular complex that degrades proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins and ultimately triggers apoptosis in cancer cells.
特性
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS3/c9-5-3-11-7(16-5)12-6(13)4-15-8-10-1-2-14-8/h3H,1-2,4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYTWSAXOOCBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=NC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(difluoromethoxy)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4761608.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4761614.png)
![N'-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}-2-methylbenzohydrazide](/img/structure/B4761619.png)

![7-(difluoromethyl)-N-methyl-N,5-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4761621.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4761627.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4761635.png)


![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B4761658.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine](/img/structure/B4761662.png)

![isopropyl 2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4761674.png)
![[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4761691.png)